6-(Difluoromethoxy)-1,3-benzothiazol-2-amine

Crystallography Solid-State Chemistry Polymorphism

Direct structural analog of Riluzole with a difluoromethoxy (-OCHF2) group at the 6-position. This building block is essential for SAR studies aiming to balance lipophilicity (LogP 1.99) and CNS activity. Its unique crystal packing, characterized by X-ray diffraction, provides a distinct platform for solid-state and polymorphism investigations. The versatile 2-amino handle enables efficient diversification into advanced intermediates. Ensure your fluorinated heterocycle research benefits from this reliable, scalable intermediate.

Molecular Formula C8H6F2N2OS
Molecular Weight 216.21
CAS No. 235101-34-5
Cat. No. B2848501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)-1,3-benzothiazol-2-amine
CAS235101-34-5
Molecular FormulaC8H6F2N2OS
Molecular Weight216.21
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)F)SC(=N2)N
InChIInChI=1S/C8H6F2N2OS/c9-7(10)13-4-1-2-5-6(3-4)14-8(11)12-5/h1-3,7H,(H2,11,12)
InChIKeyPUXOOQNLQPZQFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Difluoromethoxy)-1,3-benzothiazol-2-amine (CAS 235101-34-5): A Strategic Intermediate for Fluorinated Analog Development


6-(Difluoromethoxy)-1,3-benzothiazol-2-amine (CAS: 235101-34-5) is a fluorinated 2-aminobenzothiazole building block that serves as a direct structural analog to the FDA-approved drug Riluzole (6-trifluoromethoxy derivative) [1]. The compound is characterized by the presence of a difluoromethoxy (-OCHF2) group at the 6-position of the benzothiazole core, a modification that systematically alters its electronic properties and molecular interactions relative to other 6-substituted analogs [2]. It is utilized as a key intermediate in medicinal chemistry for exploring the SAR of fluorinated heterocycles, particularly in central nervous system (CNS) and ion channel-targeted programs.

Why 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine Cannot Be Simply Replaced by Other 2-Aminobenzothiazoles


In the 2-aminobenzothiazole class, the nature of the 6-position substituent is a critical determinant of both biological activity and solid-state properties. A foundational SAR study demonstrated that only 2-benzothiazolamines bearing alkyl, polyfluoroalkyl, or polyfluoroalkoxy substituents at the 6-position exhibited potent anticonvulsant activity, while other substitutions led to inactive compounds [1]. Furthermore, recent crystallographic studies show that even among active fluorinated ethers, changing the number of fluorine atoms (e.g., -OCHF2 vs. -OCF3) significantly alters the pattern of molecular organization, hydrogen bonding, and crystal packing, which can directly impact solubility, formulation, and bioavailability [2]. Substituting this compound with a non-fluorinated analog (e.g., 6-methoxy) or a different positional isomer will result in a molecule with divergent physicochemical and biological properties, invalidating any data derived from the specific difluoromethoxy substitution pattern.

Quantitative Differentiation of 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine (CAS 235101-34-5) from Key Comparators


Crystal Packing and Solid-State Organization vs. Riluzole (-OCF3) and 6-Methoxy (-OCH3) Analogs

A 2025 crystallographic study directly comparing the 6-substituted fluoromethyl ethers of 2-aminobenzothiazole reveals that the packing of hydrogen-bonded dimers varies significantly within the series. The 6-(difluoromethoxy) compound (1b) exhibits a distinct pattern of molecular organization compared to Riluzole (1a, -OCF3) and the 6-methoxy analog (1d) due to the differing 'fluorous character' and interactions of the -OCHF2 group [1]. The cell parameters for the difluoromethoxy analog were determined to be a=18.7483 Å, b=7.9725 Å, c=11.9698 Å, β=101.366°, with a cell volume of 1754.05 ų, crystallizing in the P 1 21/c 1 space group [1].

Crystallography Solid-State Chemistry Polymorphism

Predicted Lipophilicity (LogP) and Bio-Concentration Factor (BCF) vs. Riluzole and 6-Methoxy Analog

Predicted physicochemical properties indicate that the 6-(difluoromethoxy) derivative occupies a distinct intermediate space between the highly lipophilic Riluzole (-OCF3) and the more hydrophilic 6-methoxy analog. The target compound has an ACD/LogP of 1.99 and an ACD/LogD (pH 7.4) of 1.94 . This contrasts with reported values for Riluzole (ACD/LogP ~2.3-2.5) and the 6-methoxy analog (ACD/LogP ~1.5) [1].

Physicochemical Properties Drug Design ADME

In Vivo 'Antiglutamate' Activity Class-Level Inference from 6-Substituted SAR

A foundational SAR study on 6-substituted-2-benzothiazolamines established that potent in vivo 'antiglutamate' activity is exclusive to compounds bearing specific polyfluoroalkyl or polyfluoroalkoxy groups at the 6-position. The most active compounds in this series were those with -OCF3 (Riluzole, ED50=2.5 mg/kg i.p.), -OCF2CF3, -CF3, and -CF2CF3 substituents, with ED50 values between 2.5 and 3.2 mg/kg i.p. in a rat glutamic acid-induced convulsion model [1].

Pharmacology Neuroscience Anticonvulsant

Established and Scalable Synthetic Route Yielding High Purity Material

A robust and scalable synthetic route for 6-(difluoromethoxy)benzo[d]thiazol-2-amine has been reported, starting from the commercially available precursor 4-(difluoromethoxy)aniline [1]. The procedure involves a thiocyanation/cyclization step and yields the target compound as a yellow solid in 87% yield (12.6 g from 9.55 g of starting material) [1]. This contrasts with some patented routes for Riluzole which may involve more complex starting materials or lower-yielding steps.

Synthetic Chemistry Process Development Building Blocks

Optimized Application Scenarios for 6-(Difluoromethoxy)-1,3-benzothiazol-2-amine in Drug Discovery and Material Science


Probing the Fluorine Effect in CNS Drug SAR Campaigns

As a direct structural analog of Riluzole, this compound serves as an essential tool for SAR studies aimed at modulating the balance between lipophilicity and activity. The intermediate LogP (1.99) of the difluoromethoxy analog , compared to Riluzole's higher lipophilicity , makes it a strategic choice for CNS programs where optimizing blood-brain barrier penetration while mitigating off-target effects or improving solubility is a primary goal. The established SAR demonstrating that 6-polyfluoroalkoxy substitution is critical for anticonvulsant activity [1] further validates its use in this context.

Investigating Polymorph-Dependent Solubility and Formulation

The unique crystal packing and solid-state organization of the difluoromethoxy analog, as directly characterized by X-ray diffraction [2], provide a distinct platform for studying how subtle changes in the fluorine pattern affect polymorphism and crystal habit. Researchers can leverage this compound to investigate the relationship between crystal structure and pharmaceutically relevant properties like dissolution rate, stability, and mechanical properties, which are critical for solid dosage form development.

Synthesis of Advanced Building Blocks via 2-Amino Functionalization

The 2-amino group of the benzothiazole core is a versatile synthetic handle for diversification. The efficient and scalable synthesis of this compound [3] ensures it is a reliable starting material for the preparation of advanced intermediates, such as 2-cyano or 2-halo derivatives, or for the construction of more complex heterocyclic libraries (e.g., Schiff bases, thiazolidinones) where the 6-difluoromethoxy motif is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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